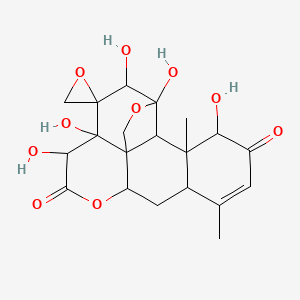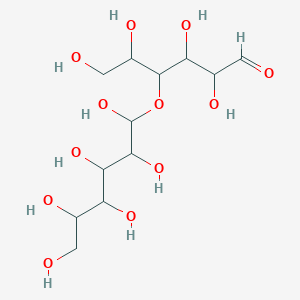
4(1H)-Quinazolinone, 6-bromo-3-ethyl-2,3-dihydro-2-thioxo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4(1H)-Quinazolinone, 6-bromo-3-ethyl-2,3-dihydro-2-thioxo- is a heterocyclic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and are used in various pharmaceutical applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Quinazolinone, 6-bromo-3-ethyl-2,3-dihydro-2-thioxo- typically involves the following steps:
Starting Materials: The synthesis may begin with commercially available starting materials such as 2-aminobenzamide and ethyl bromide.
Reaction Conditions: The reaction may involve heating the starting materials in the presence of a suitable solvent and catalyst. Common solvents include ethanol or dimethylformamide (DMF), and catalysts may include acids or bases.
Purification: The product is usually purified by recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4(1H)-Quinazolinone, 6-bromo-3-ethyl-2,3-dihydro-2-thioxo- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions may lead to the formation of dihydroquinazolinones.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) may be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution may result in various functionalized quinazolinones.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 4(1H)-Quinazolinone, 6-bromo-3-ethyl-2,3-dihydro-2-thioxo- may involve interactions with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and mechanisms involved.
類似化合物との比較
Similar Compounds
4(1H)-Quinazolinone: The parent compound without the bromine, ethyl, and thioxo groups.
6-Bromo-4(1H)-Quinazolinone: Similar compound with only the bromine substitution.
3-Ethyl-4(1H)-Quinazolinone: Similar compound with only the ethyl substitution.
Uniqueness
The presence of multiple substituents (bromine, ethyl, and thioxo groups) in 4(1H)-Quinazolinone, 6-bromo-3-ethyl-2,3-dihydro-2-thioxo- may confer unique chemical and biological properties, making it distinct from other quinazolinone derivatives.
特性
分子式 |
C10H9BrN2OS |
|---|---|
分子量 |
285.16 g/mol |
IUPAC名 |
6-bromo-3-ethyl-2-sulfanylidene-4aH-quinazolin-4-one |
InChI |
InChI=1S/C10H9BrN2OS/c1-2-13-9(14)7-5-6(11)3-4-8(7)12-10(13)15/h3-5,7H,2H2,1H3 |
InChIキー |
CVLNNOXVJPEJSB-UHFFFAOYSA-N |
正規SMILES |
CCN1C(=O)C2C=C(C=CC2=NC1=S)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









